molecular formula C7H9FN2O B2981205 3-(2-Fluoroethoxy)pyridin-2-amine CAS No. 1499492-52-2

3-(2-Fluoroethoxy)pyridin-2-amine

Cat. No. B2981205
CAS RN: 1499492-52-2
M. Wt: 156.16
InChI Key: GWKIQNVTPZKEBF-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)pyridin-2-amine is a derivative of aminopyridine . Aminopyridines are organic heterocyclic compounds containing an amino group attached to a pyridine ring . They are known for their interesting and unusual physical, chemical, and biological properties .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, often involves the use of complex fluorinating agents . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500°C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20°C .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of other aminopyridines . The molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be similar to those of other aminopyridines . For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the presence of the fluorine atom and the pyridine moiety . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Synthesis of Poly-Substituted Pyridines

A novel strategy for the synthesis of poly-substituted pyridines, including 3-H, 3-F, and 3-trifluoromethyl variants, has been described, leveraging the breaking of C-F bonds of the anionically activated fluoroalkyl group. This method, which is free from noble metals, enhances the efficiency of pyridine synthesis, providing high yields under mild conditions (Chen et al., 2010).

Scaffolds for Tripeptidomimetics

The synthesis of 2,3,4-substituted pyridine derivatives has been explored as scaffolds in the development of peptidomimetics. This approach utilizes halogen-dance reactions to produce functionalized scaffolds, offering efficient coupling of amino acid derivatives, and demonstrates the versatility of fluoro-pyridines in medicinal chemistry (Saitton et al., 2004).

Metal-Free Photoredox Catalysis

A metal-free photoredox strategy for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formations utilizing redox-activated primary amine derivatives has been developed. This innovative approach, which includes functionalizing alkynes, showcases the application of fluoro-pyridines in creating complex molecular scaffolds under mild conditions, indicating its potential in synthetic chemistry (Ociepa et al., 2018).

Organocatalysis

The study of 2-(fluorodiphenylmethyl)pyrrolidine as a secondary amine organocatalyst has revealed its effectiveness in asymmetric synthesis, inspired by the fluorine-iminium ion gauche effect. This research not only highlights the role of fluorine in enhancing asymmetric induction but also opens new avenues for catalyst design in organocatalysis (Sparr et al., 2009).

Chemiluminescence in Analytical Chemistry

3-Aminofluoranthene, developed through the derivatization of aldehydes and ketones, represents a significant advancement in chemiluminescence for high-performance liquid chromatography (HPLC). This method, benefiting from the sensitivity and specificity of fluoro-derived chemiluminescent agents, offers a powerful tool for the trace analysis of complex samples (Mann & Grayeski, 1987).

Future Directions

The future directions in the research and application of 3-(2-Fluoroethoxy)pyridin-2-amine and similar compounds could involve the development of new agricultural products, pharmaceuticals, and other chemicals with improved physical, biological, and environmental properties . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry could accelerate developments in this field .

properties

IUPAC Name

3-(2-fluoroethoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c8-3-5-11-6-2-1-4-10-7(6)9/h1-2,4H,3,5H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKIQNVTPZKEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)OCCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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